molecular formula C21H18N4O3 B14939797 5-(2-Methoxyphenyl)-2-[(2-methoxyphenyl)amino]pyrido[2,3-d]pyrimidin-4-ol

5-(2-Methoxyphenyl)-2-[(2-methoxyphenyl)amino]pyrido[2,3-d]pyrimidin-4-ol

Cat. No.: B14939797
M. Wt: 374.4 g/mol
InChI Key: BOJLFTQBXCLOEQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic core with substitutions at positions 2 and 4. The 2-methoxyphenylamino group at position 2 and the 2-methoxyphenyl group at position 5 contribute to its unique electronic and steric properties. Such substitutions are critical for modulating biological activity, particularly in kinase inhibition and anticancer applications .

Properties

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

2-(2-methoxyanilino)-5-(2-methoxyphenyl)-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H18N4O3/c1-27-16-9-5-3-7-13(16)14-11-12-22-19-18(14)20(26)25-21(24-19)23-15-8-4-6-10-17(15)28-2/h3-12H,1-2H3,(H2,22,23,24,25,26)

InChI Key

BOJLFTQBXCLOEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C3C(=O)NC(=NC3=NC=C2)NC4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyanilino)-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of 2-methoxyaniline with 2-methoxybenzaldehyde, followed by cyclization with a suitable pyrimidine precursor. The reaction conditions often include the use of a strong acid or base as a catalyst, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyanilino)-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can yield amines.

Scientific Research Applications

2-(2-Methoxyanilino)-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: It has shown promise as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyanilino)-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that are essential for cell growth and survival. This inhibition can result in the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent-Driven Target Selectivity

Pyrido[2,3-d]pyrimidines exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Substituents (Position) Biological Target Key Activity/IC50
Target Compound 5-(2-MeOPh), 2-(2-MeOPhNH2) CDK2 (inferred) Not reported
AZD8055 () 7-(2-MeOPh), 2,4-bis-morpholinyl mTORC1/2 Potent dual mTOR inhibitor
7-(3-Bromophenyl)-5-(2-MeOPh)pyrido[2,3-d]pyrimidin-4(3H)-one () 5-(2-MeOPh), 7-(3-BrPh) PDE3 PDE3 inhibition
5-(2,4-Difluorophenyl)pyrimidin-4-ol () 5-(2,4-F2Ph) N/A Structural simplicity

Key Observations :

  • Target Compound vs. AZD8055: Both feature methoxyphenyl groups, but AZD8055’s bis-morpholinyl substituents at positions 2 and 4 confer mTOR selectivity, whereas the target compound’s amino-linked 2-methoxyphenyl group may favor CDK2 binding .
  • PDE3 Inhibitors () : Substitution at position 7 (e.g., bromophenyl) shifts activity toward PDE3, highlighting the role of position-specific modifications in target engagement.

Structure-Activity Relationship (SAR) Insights

  • Position 2 : A small electron-donating group (e.g., methoxy in the target compound) enhances CDK2 inhibition by optimizing ATP-binding pocket interactions .
  • Position 5 : Aromatic substituents (e.g., 2-methoxyphenyl) improve lipophilicity and stacking interactions with kinase hydrophobic regions .
  • Position 7 : Bulky groups (e.g., morpholinyl in AZD8055) often redirect selectivity to mTOR or other kinases .

Pharmacological and Therapeutic Potential

  • Selectivity Over EGFR : Unlike some pyrido[2,3-d]pyrimidines, the absence of sulfonamide or bulky groups at position 7 may reduce off-target effects on EGFR .

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